molecular formula C7H7N5O2S B2936761 3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione CAS No. 7271-92-3

3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

Cat. No.: B2936761
CAS No.: 7271-92-3
M. Wt: 225.23 g/mol
InChI Key: WXWKJZYWQWDKEB-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione is a heterocyclic compound featuring a fused pyrimidine-triazine core with an ethylsulfanyl substituent at position 3 and two dione groups at positions 6 and 6. The ethylsulfanyl group may enhance lipophilicity and influence binding interactions in biological systems, as seen in related compounds .

Properties

IUPAC Name

3-ethylsulfanyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2S/c1-2-15-7-9-4-3(11-12-7)5(13)10-6(14)8-4/h2H2,1H3,(H2,8,9,10,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWKJZYWQWDKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)NC(=O)N2)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7271-92-3
Record name 3-ETHYLSULFANYL-5H-PYRIMIDO(4,5-E)(1,2,4)TRIAZINE-6,8-DIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-400807 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of CL-400807 is scaled up using large reactors and optimized processes to ensure consistent quality and high yield. The industrial methods often involve continuous monitoring and adjustment of reaction parameters to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

CL-400807 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions of CL-400807 often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxides, while reduction reactions can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of CL-400807 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. These interactions can modulate signaling pathways, gene expression, and other cellular processes .

Biological Activity

3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione is a heterocyclic compound belonging to the pyrimido[4,5-e][1,2,4]triazine family. This compound has garnered attention in recent years due to its diverse biological activities, including potential antiviral, antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C7H7N5O2S
  • Molecular Weight : 197.22 g/mol
  • CAS Number : 7271-92-3
  • IUPAC Name : 3-(ethylsulfanyl)-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

The biological activity of 3-(ethylsulfanyl)-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione is attributed to its ability to interact with various molecular targets within cells. The compound primarily exhibits its effects through:

  • Enzyme Inhibition : It inhibits specific enzymes involved in cellular processes.
  • Cellular Pathway Interference : The compound affects signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that 3-(ethylsulfanyl)-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione demonstrates significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Activity

The compound has also been tested for antiviral properties. In vitro studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes.

Anti-inflammatory Properties

In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers. It was observed to lower levels of cytokines such as TNF-alpha and IL-6.

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial efficacy of various derivatives of pyrimido[4,5-e][1,2,4]triazines. The study found that 3-(ethylsulfanyl)-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione exhibited superior activity compared to other derivatives against Bacillus subtilis and fungal strains such as Candida albicans .
  • Preclinical Trials for Anticancer Activity : In a preclinical model using cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated cytotoxic effects with IC50 values ranging from 15 to 25 µM. These findings suggest potential for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimido-Triazine Derivatives

  • 8-Imino-2-arylpyrimido[4,5-e][1,2,4]triazine-3,6(2H,5H)-diones: These derivatives replace the ethylsulfanyl group with an imino (-NH) group at position 8 and aryl substituents at position 2. These compounds exhibit significant cytotoxicity against cancer cell lines, as demonstrated in vitro .
  • Pyrimido[4,5-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8-diones: Here, the triazine ring is fused with a triazolo moiety instead of a pyrimidine. These compounds are synthesized using silica-supported nanocatalysts under solvent-free conditions, offering eco-friendly advantages .

Fused-Ring Modifications

  • 3-Ethylsulfanyl-1H-pyrimido[4,5-e][1,3,4]thiadiazines :
    This class replaces the triazine ring with a thiadiazine ring, introducing sulfur into the fused system. The ethylsulfanyl group at position 3 is retained, but the thiadiazine core confers distinct conformational flexibility (e.g., boat-shaped rings) and weak hydrogen-bonding interactions (C–H⋯S), which may influence pharmacokinetic properties .

  • Pyrazole-Fused Triazines (e.g., Pyrazolo[3,4-e][1,2,4]triazines): These compounds feature a pyrazole ring fused to the triazine core. Such derivatives are synthesized via selective thiolation and hydrazinolysis, with applications in antimicrobial and antitumor agents .

Q & A

Q. How can researchers optimize the synthesis of 3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione?

  • Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters such as solvent polarity, temperature, and catalysts. For example, pyridine-mediated reactions at 5°C with sulfonyl chloride derivatives have been effective in analogous pyridazine sulfonate syntheses . Purification via ethyl acetate extraction and anhydrous Na₂SO₄ drying is recommended to isolate intermediates. Cross-validation using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical for structural confirmation. For sulfur-containing analogs, elemental analysis and IR spectroscopy can validate functional groups like thioethers. X-ray crystallography, as demonstrated in triazine-based hydrazone studies, provides definitive stereochemical data .

Q. How should solubility and lipophilicity be assessed for pharmacokinetic profiling?

  • Methodological Answer: Use the SwissADME platform to predict logP (lipophilicity) and aqueous solubility. Experimentally, perform shake-flask assays in buffered solutions (pH 1.2–7.4) with HPLC quantification. Compare results against reference drugs (e.g., celecoxib) to benchmark bioavailability .

Advanced Research Questions

Q. How can contradictions in bioactivity data between in vitro and cellular assays be resolved?

  • Methodological Answer: Discrepancies often arise from differences in membrane permeability or metabolic stability. Conduct orthogonal assays:
  • Cellular uptake studies using radiolabeled compounds or fluorescence tagging.
  • Metabolite profiling via LC-MS to identify degradation products.
  • Dose-response curves across multiple cell lines to account for variability in enzyme expression .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

  • Methodological Answer: Apply molecular dynamics (MD) simulations to model abiotic degradation pathways. Use quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (e.g., logKow) and biodegradation potential. Validate predictions with laboratory microcosm studies simulating soil/water systems, as outlined in Project INCHEMBIOL’s framework .

Q. How to design in vivo studies to evaluate neurotoxic or endocrine-disrupting effects?

  • Methodological Answer:
  • Species selection: Zebrafish embryos for high-throughput neurotoxicity screening.
  • Endocrine endpoints: Measure plasma hormone levels (e.g., cortisol, thyroxine) and histological analysis of endocrine glands.
  • Dose regimen: Use subchronic exposure (28–90 days) with escalating doses to establish NOAEL (no-observed-adverse-effect level) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer:
  • Kinetic assays: Determine inhibition constants (Ki) using steady-state enzyme kinetics.
  • Docking studies: Utilize AutoDock Vina or Schrödinger Suite to model binding interactions with target enzymes (e.g., aminomethyltransferases).
  • Site-directed mutagenesis: Validate predicted binding residues in vitro .

Q. How can stability issues in aqueous solutions be addressed during long-term storage?

  • Methodological Answer:
  • Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose).
  • Buffered formulations: Store in phosphate-buffered saline (PBS) at pH 6.5–7.0 under inert gas (N₂/Ar).
  • Stability-indicating assays: Monitor degradation via UPLC-PDA at regular intervals .

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